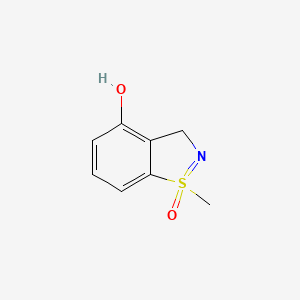

4-hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one

説明

4-Hydroxy-1-methyl-3H-1λ⁶,2-benzothiazol-1-one is a sulfur- and oxygen-containing heterocyclic compound characterized by a benzothiazole core modified with a methyl group at the 1-position and a hydroxyl group at the 4-position. The methyl group at the 1-position likely stabilizes the sulfoximine (λ⁶-sulfur) moiety, a feature shared with analogues like 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one .

特性

分子式 |

C8H9NO2S |

|---|---|

分子量 |

183.23 g/mol |

IUPAC名 |

1-methyl-1-oxo-3H-1,2-benzothiazol-4-ol |

InChI |

InChI=1S/C8H9NO2S/c1-12(11)8-4-2-3-7(10)6(8)5-9-12/h2-4,10H,5H2,1H3 |

InChIキー |

RFJPAXPVFQMDNO-UHFFFAOYSA-N |

正規SMILES |

CS1(=NCC2=C(C=CC=C21)O)=O |

製品の起源 |

United States |

準備方法

Base-Catalyzed Rearrangement of Saccharinacetamide Derivatives

One well-documented approach involves the rearrangement of amide-substituted 2,3-dihydro-3-oxo-1,2-benzisothiazole-2-acetamide 1,1-dioxides to yield 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides, closely related to the target compound.

- Starting Material: Saccharinacetamide derivatives with variable substituents on the nitrogen (R groups such as hydrogen, lower alkyl, aryl, or heterocyclic rings like pyridyl or thiazolyl).

- Catalyst: Alkali metal alkoxides (e.g., sodium methoxide).

- Solvent: Inert polar aprotic solvents such as dimethylformamide or dimethylsulfoxide.

- Temperature: Mild heating between 35°C and 90°C.

- Procedure: The saccharinacetamide is treated with sodium methoxide in the solvent, inducing a rearrangement to the benzothiazine derivative. Acidification with mineral acids (e.g., hydrochloric acid) or organic acids (e.g., acetic acid) follows to precipitate the product.

- Yields: Typically good, with high purity of the final product.

This method is advantageous due to its straightforwardness and use of relatively mild conditions, enabling the synthesis of various substituted derivatives with useful biological activity.

Cyclization and Condensation Using Ethyl Esters and Aminopyridines

Another industrially relevant method involves the synthesis of 4-hydroxy-2-methyl-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives, which are structurally close analogs.

- Key Reagents: Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, ammonium chloride, and 2-aminopyridine.

- Solvent: o-Xylene, used at reflux temperature (~140-144°C).

- Catalysts and Additives: Use of catalysts and adsorbents such as silica gel, calcium chloride, or potassium carbonate to prevent azeotrope formation and maintain high reaction temperature.

- Procedure: The ester is reacted with ammonium chloride and 2-aminopyridine under nitrogen atmosphere with azeotropic distillation to remove ethanol formed during the reaction. The adsorbents inhibit azeotrope formation between o-xylene and ethanol, allowing the reaction to proceed efficiently at reflux.

- Reaction Time: Approximately 10–12 hours.

- Workup: Cooling the reaction mixture leads to crystallization of the product, which is filtered, washed, and dried.

- Yields: Around 60-75%, with high purity and appropriate melting points (197-201°C).

- Advantages: Reduced solvent usage (up to four times less than prior methods), avoidance of azeotropic distillation, and improved product quality.

化学反応の分析

4-Hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The benzothiazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

4-Hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

The mechanism of action of 4-hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the benzothiazole ring play crucial roles in its activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

類似化合物との比較

Structural and Functional Group Variations

Key analogues and their substituent-driven properties:

Physicochemical Properties

- Solubility: The hydroxyl group in 4-hydroxy-1-methyl-3H-1λ⁶,2-benzothiazol-1-one is expected to improve aqueous solubility compared to lipophilic analogues like the bromo- or boronate-substituted derivatives. The amino variant (5-amino-1-methyl) may exhibit intermediate solubility due to its polar -NH₂ group .

- Acidity : The C4-OH group likely confers acidity (pKa ~8–10), making it deprotonatable under basic conditions, whereas the bromo and boronate derivatives lack acidic protons.

- Reactivity : The hydroxyl group can participate in etherification or esterification, while the bromo substituent enables cross-coupling reactions (e.g., Buchwald-Hartwig amination) . The boronate derivative is tailored for Suzuki-Miyaura couplings, a feature absent in other analogues .

Collision Cross-Section (CCS) and Mass Spectrometry

While CCS data for 4-hydroxy-1-methyl-3H-1λ⁶,2-benzothiazol-1-one are unavailable, the related 5-amino-1-methyl variant exhibits CCS values of 134.6–146.7 Ų for [M+H]⁺ and [M+Na]⁺ adducts . The hydroxyl analogue may show similar CCS trends but slightly higher values due to increased polarity.

生物活性

4-Hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one (CAS Number: 2649054) is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a hydroxyl group and a methyl group attached to the benzothiazole ring. The IUPAC name for this compound is 4-hydroxy-1-methylene-2,3-dihydro-1H-1lambda4-benzo[d]isothiazole 1-oxide. Its molecular formula is C8H9NO2S, and it has a molecular weight of approximately 185.23 g/mol .

Pharmacological Effects

Research indicates that 4-hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one exhibits various biological activities:

The biological activity of 4-hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in pain and inflammation pathways, potentially inhibiting their activity.

- Receptor Modulation : It could modulate receptor signaling pathways that are crucial for inflammatory responses and pain perception.

Study on Postoperative Pain Relief

A multicenter randomized controlled trial evaluated the efficacy of a related compound (QP001), which shares structural similarities with 4-hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one. The study involved 258 patients undergoing abdominal surgery and found that the QP001 formulation significantly reduced postoperative pain compared to placebo (AUC 0–24 h: 50.5 vs. 85.19; p < 0.0001). This suggests that compounds in this class may provide effective analgesia with a favorable safety profile .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 2649054 |

| Molecular Formula | C8H9NO2S |

| Molecular Weight | 185.23 g/mol |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Anti-inflammatory Effects | Reduction in inflammatory markers |

| Analgesic Effects | Promising results in pain management studies |

Q & A

Q. What computational tools predict metabolic pathways for benzothiazolone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。